2-Isopropylamino-1-phenyl-ethanol hydrochloride chemical structure and properties
2-Isopropylamino-1-phenyl-ethanol hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2-Isopropylamino-1-phenyl-ethanol hydrochloride, a molecule of significant interest within the broader class of phenylethanolamines. As a senior application scientist, the following sections are structured to deliver not just raw data, but a cohesive narrative that explains the "why" behind the chemical properties, synthetic routes, and analytical methodologies. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound, grounded in scientific principles and supported by established literature.
Chemical Identity and Structure
2-Isopropylamino-1-phenyl-ethanol hydrochloride is a sympathomimetic amine, structurally related to endogenous catecholamines like norepinephrine. The molecule features a phenyl group and a hydroxyl group attached to the same carbon, with an isopropylamino group on the adjacent carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions[1].
The chemical structure of 2-Isopropylamino-1-phenyl-ethanol is as follows:
Caption: Chemical structure of 2-Isopropylamino-1-phenyl-ethanol.
Molecular Formula: C₁₁H₁₇NO[2]
Molecular Weight: 179.26 g/mol (for the free base)[2]
The presence of a chiral center at the carbon bearing the hydroxyl and phenyl groups means that 2-Isopropylamino-1-phenyl-ethanol can exist as two enantiomers, (R)- and (S)-. The biological activity of phenylethanolamines is often stereospecific, making the synthesis and analysis of individual enantiomers a critical aspect of its study.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction kinetics to formulation.
| Property | Value | Source |
| CAS Number | 4164-21-0 (racemate), 112211-92-4 ((R)-enantiomer) | |
| Molecular Formula | C₁₁H₁₇NO·HCl | |
| Molecular Weight | 215.72 g/mol | |
| Physical State | White to off-white crystalline solid | [3] |
| Melting Point | 75.0 to 79.0 °C for the (R)-enantiomer free base. Data for the hydrochloride salt is not readily available. | [4] |
| Solubility | The hydrochloride salt form is expected to be soluble in water and lower alcohols. | [1] |
| pKa | Data for the hydrochloride salt is not readily available. The amino group is basic. |
Spectral Data:
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¹H NMR: The proton NMR spectrum of the free base would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, the methylene and methine protons of the ethanolamine backbone, and the methyl and methine protons of the isopropyl group. The spectrum of a related compound, 2-phenylethanol, shows aromatic protons in the region of δ 7.2-7.4 ppm, and the methylene protons of the ethanol chain at δ 3.86 and 2.89 ppm[5]. For 2-Isopropylamino-1-phenyl-ethanol, the isopropyl group would introduce a septet for the CH proton and a doublet for the two CH₃ groups.
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FTIR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. Strong bands corresponding to C-O and C-N stretching would be observed in the fingerprint region (1000-1300 cm⁻¹). The spectrum of the hydrochloride salt would show a broad ammonium band (N⁺-H) in the 2400-3200 cm⁻¹ region.
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Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be weak. The fragmentation pattern of amines is often dominated by alpha-cleavage, which in this case would involve the loss of an alkyl radical from the carbon adjacent to the nitrogen atom. For phenylethanolamines, a common fragmentation involves cleavage of the C-C bond next to the oxygen, and a characteristic peak at m/z 91 corresponding to a tropylium ion can be observed for compounds with a phenyl group[6].
Synthesis and Manufacturing
The synthesis of 2-Isopropylamino-1-phenyl-ethanol hydrochloride can be approached through several established synthetic routes for phenylethanolamines. The choice of a particular method often depends on the desired stereochemistry, scalability, and the availability of starting materials.
Reductive Amination of a Ketone Precursor
A common and versatile method for the synthesis of amines is reductive amination[7]. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent.
Caption: Reductive amination synthesis workflow.
Experimental Protocol: Reductive Amination
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Imine Formation: To a solution of 2-amino-1-phenylethanone hydrochloride in a suitable solvent (e.g., methanol), add isopropylamine. The reaction is typically carried out at room temperature.
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Reduction: After stirring for a period to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise while maintaining a low temperature (e.g., 0-5 °C). The choice of reducing agent is critical; milder reagents are preferred to avoid over-reduction.
-
Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.
-
Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt[8].
-
Purification: The crude salt is then purified by recrystallization.
Causality Behind Experimental Choices: The use of a protic solvent like methanol facilitates both the imine formation and the reduction step. The portion-wise addition of the reducing agent at low temperature is crucial to control the exothermic reaction and prevent side reactions. The final precipitation as a hydrochloride salt not only provides a stable, crystalline product but also aids in its purification.
Synthesis from Styrene Oxide
An alternative route involves the nucleophilic ring-opening of styrene oxide with isopropylamine. This method directly establishes the desired carbon-nitrogen and carbon-oxygen bonds.
Caption: Synthesis from styrene oxide workflow.
Experimental Protocol: Ring-Opening of Styrene Oxide
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Reaction: Styrene oxide is reacted with an excess of isopropylamine, which acts as both the nucleophile and the solvent. The reaction can be carried out at elevated temperatures in a sealed vessel.
-
Work-up: After the reaction is complete, the excess isopropylamine is removed under reduced pressure. The residue is then taken up in an organic solvent and washed to remove any remaining impurities.
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Salt Formation and Purification: The free base is converted to the hydrochloride salt and purified as described in the reductive amination protocol.
Causality Behind Experimental Choices: The use of excess isopropylamine drives the reaction to completion. This route is often regioselective, with the amine attacking the less hindered carbon of the epoxide. The stereochemistry of the starting epoxide can be used to control the stereochemistry of the final product.
Analytical Methodologies
Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of 2-Isopropylamino-1-phenyl-ethanol hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of phenylethanolamines. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: A C18 stationary phase is commonly used for the separation of polar compounds like phenylethanolamines[9].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for controlling the retention of the amine.
-
Detection: UV detection is suitable due to the presence of the phenyl chromophore. The detection wavelength is typically set around 210-220 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.
Self-Validating System: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness. The use of an internal standard can improve the precision of the method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like phenylethanolamines to improve their volatility and chromatographic properties.
Experimental Protocol: GC-MS Analysis
-
Derivatization: The sample is treated with a derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar hydroxyl and amino groups into less polar derivatives.
-
GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to achieve optimal separation of the analytes.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized compound is obtained for identification and quantification.
Causality Behind Experimental Choices: Derivatization is crucial for preventing peak tailing and improving the sensitivity of the analysis. The choice of derivatizing agent depends on the specific functional groups present in the molecule. The mass spectrum of the derivative provides a unique fingerprint for the compound, allowing for its unambiguous identification.
Pharmacological Profile
2-Isopropylamino-1-phenyl-ethanol belongs to the class of beta-adrenergic agonists. These compounds mimic the effects of epinephrine and norepinephrine by binding to and activating beta-adrenergic receptors.
Mechanism of Action
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP mediates the physiological effects of the agonist.
Caption: Signaling pathway of a beta-adrenergic agonist.
There are two main subtypes of beta-adrenergic receptors:
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β₁-receptors: Primarily located in the heart, their stimulation leads to increased heart rate and contractility.
-
β₂-receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.
The pharmacological profile of 2-Isopropylamino-1-phenyl-ethanol, particularly its selectivity for β₁ versus β₂ receptors, would determine its potential therapeutic applications and side effect profile. Compounds with high β₂-selectivity are desirable for the treatment of asthma and other respiratory conditions. A study on 2-amino-2-phenylethanol derivatives has explored their potential as β₂-adrenoceptor agonists[1].
Receptor Binding Affinity
Toxicological Profile
The toxicological assessment of any new chemical entity is of paramount importance. While specific toxicological data for 2-Isopropylamino-1-phenyl-ethanol hydrochloride is limited, information on related compounds can provide some initial insights.
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Acute Toxicity: The acute toxicity of phenylethanolamines can vary depending on the specific substituents. In general, high doses can lead to sympathomimetic effects such as increased heart rate, hypertension, and central nervous system stimulation.
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Sub-chronic and Chronic Toxicity: Long-term exposure to beta-adrenergic agonists can lead to receptor desensitization and downregulation, which can reduce their therapeutic efficacy.
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Mutagenicity: Mutagenicity studies, such as the Ames test, are essential to assess the potential of a compound to cause genetic mutations[10].
A comprehensive toxicological evaluation would be required to establish a safety profile for 2-Isopropylamino-1-phenyl-ethanol hydrochloride. This would include studies on acute, sub-chronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity.
Conclusion
2-Isopropylamino-1-phenyl-ethanol hydrochloride is a compound with a well-defined chemical structure and predictable physicochemical properties based on its functional groups. Its synthesis can be achieved through established chemical routes, and its analysis can be performed using standard chromatographic techniques. Its pharmacological activity as a beta-adrenergic agonist is of interest for potential therapeutic applications, although its receptor selectivity and potency require further investigation. A thorough toxicological evaluation is necessary to ensure its safety. This guide has provided a foundational understanding of this compound, highlighting the key scientific principles that govern its behavior and the experimental considerations for its study.
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